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Compound Name: Rauvovertine C

Cat. No.: B12310184 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Rouvovertine C is a naturally occurring alkaloid isolated from plants of the Rauwolfia species.

[1] It belongs to the broader class of indole alkaloids, which are known for their diverse

pharmacological activities. Preliminary research indicates that Rauvovertine C possesses

hypotensive and tranquilizing properties, suggesting its potential as a modulator of

neurotransmitter pathways and inhibitor of central sympathetic regulatory mechanisms.[1] This

technical guide provides a comprehensive overview of the known chemical properties and

stability of Rauvovertine C, intended to support further research and development efforts.

Chemical Properties
The fundamental chemical properties of Rauvovertine C are summarized in the table below. It

is important to note that some of these values are predicted and await experimental

verification.
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Property Value Source

Molecular Formula C₂₀H₂₃N₃O [1][2]

Molecular Weight 321.4 g/mol [2]

Predicted Boiling Point 519.7 ± 50.0 °C

Predicted Density 1.54 ± 0.1 g/cm³

Predicted pKa 18.21 ± 0.60

Physical State Powder

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor

Count
3

Rotatable Bond Count 1

Topological Polar Surface Area 40.6 Å²

Note: Experimental data for melting point and solubility in various solvents are not readily

available in the public domain and require experimental determination.

Chemical Stability
Detailed experimental studies on the chemical stability of Rauvovertine C are limited.

However, based on the general behavior of related indole alkaloids from Rauwolfia species, a

systematic approach to stability testing is recommended. Forced degradation studies are

crucial to identify potential degradation products and establish the intrinsic stability of the

molecule.

Recommended Forced Degradation Studies
Forced degradation studies should be conducted under various stress conditions to understand

the degradation pathways of Rauvovertine C. The following conditions are recommended

based on ICH guidelines:

Acid Hydrolysis: Treatment with 0.1 M HCl at elevated temperatures (e.g., 60-80 °C).
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Base Hydrolysis: Treatment with 0.1 M NaOH at elevated temperatures (e.g., 60-80 °C).

Oxidative Degradation: Treatment with hydrogen peroxide (e.g., 3-30%) at room

temperature.

Thermal Degradation: Exposure of the solid drug substance to dry heat (e.g., 80-105 °C).

Photostability: Exposure to light providing an overall illumination of not less than 1.2 million

lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square

meter.

Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties and stability of

Rauvovertine C are not specifically published. However, standard analytical techniques can be

employed.

Determination of Physicochemical Properties
Melting Point: Determined using a standard melting point apparatus.

Solubility: Assessed by dissolving the compound in various solvents (e.g., water, ethanol,

methanol, DMSO, acetone) at different temperatures and quantifying the concentration using

a validated analytical method like HPLC-UV.

pKa Determination: Can be determined by potentiometric titration or by UV-Vis spectroscopy

in buffered solutions of varying pH.

Stability-Indicating Analytical Method Development
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for

purity and stability testing.

Column Selection: A reversed-phase C18 column is a suitable starting point.

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or

acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended.
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Detection: UV detection at a wavelength where Rauvovertine C and its potential

degradation products show significant absorbance.

Method Validation: The method should be validated according to ICH guidelines for

specificity, linearity, range, accuracy, precision, and robustness.

Mechanism of Action: Modulation of
Neurotransmitter Pathways
Rouvovertine C is reported to function through the modulation of neurotransmitter pathways,

leading to its hypotensive and tranquilizing effects. While the specific molecular targets are not

yet fully elucidated, a plausible mechanism involves the inhibition of neurotransmitter release in

the central nervous system. This can be conceptualized as an interruption of the signaling

cascade that leads to vasoconstriction and increased heart rate.
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Caption: Proposed mechanism of Rauvovertine C in modulating neurotransmitter release.

Experimental Workflow for Stability Studies
The following workflow outlines the key steps in performing a comprehensive stability analysis

of Rauvovertine C.
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Caption: Workflow for conducting stability studies of Rauvovertine C.

Conclusion
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Rouvovertine C is a promising alkaloid with potential therapeutic applications. This guide

summarizes the currently available, albeit limited, information on its chemical properties and

provides a framework for its stability assessment. Further experimental investigation is

necessary to fully characterize this compound and elucidate its precise mechanism of action,

which will be critical for its future development as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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